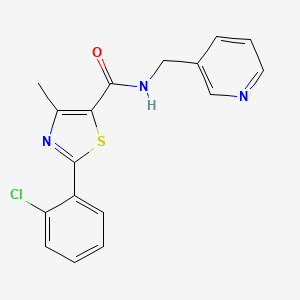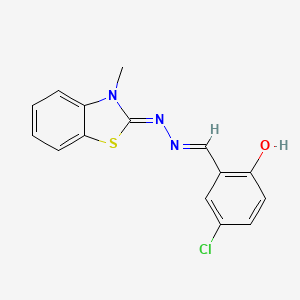![molecular formula C14H22ClNO B5986393 [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5986393.png)
[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride, also known as IBU, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that is used in various fields of research, including medicinal chemistry, drug discovery, and pharmacology. IBU is a highly potent and selective inhibitor of monoamine transporters, which makes it a promising candidate for developing new drugs for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride involves its ability to inhibit the reuptake of monoamine neurotransmitters by binding to the transporters responsible for their uptake. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and improved mood and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to enhance neurotransmission by inhibiting the reuptake of monoamine neurotransmitters. This results in improved mood, cognitive function, and attention, as well as a reduction in symptoms of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride in laboratory experiments is its high potency and selectivity for monoamine transporters. This makes it a valuable tool for studying the role of these transporters in various neurological and psychiatric disorders. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride. One area of interest is the development of new drugs based on the structure of this compound for the treatment of various neurological and psychiatric disorders. Another area of interest is the study of the long-term effects of this compound on neurotransmitter function and behavior, as well as its potential for addiction and abuse. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride involves several steps, including the reaction of 2-isopropylphenol with crotonaldehyde, followed by the reaction of the resulting product with methylamine. The final product is obtained by the addition of hydrochloric acid to the reaction mixture, resulting in the formation of this compound.
Applications De Recherche Scientifique
[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potent inhibitory effects on the reuptake of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. This makes it a promising candidate for developing new drugs for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
(E)-N-methyl-4-(2-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12(2)13-8-4-5-9-14(13)16-11-7-6-10-15-3;/h4-9,12,15H,10-11H2,1-3H3;1H/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWZDOKBWSHKSK-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC=CCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1OC/C=C/CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,3-difluorobenzyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B5986319.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5986330.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(methylthio)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5986333.png)
![7-[2-(4-acetyl-1-piperazinyl)-2-oxoethoxy]spiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B5986339.png)
![methyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5986347.png)
![2-(benzylthio)-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B5986355.png)
![7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5986363.png)
![1-(4-methoxy-3-methylphenyl)-2-[4-(2-thienyl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986380.png)
![methyl 4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B5986387.png)
![2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)-N-methylacetamide](/img/structure/B5986401.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5986408.png)



